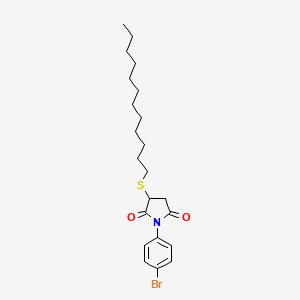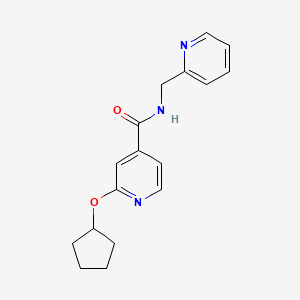
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H9N3O. It features a cyclobutane ring attached to a triazole moiety and a hydroxyl group.
Applications De Recherche Scientifique
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are the enzymes of the shikimate pathway, specifically dehydroquinase (DHQ) and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets by integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported DHQ inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound . Docking studies of the molecules were carried out on the enzyme DHQ .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway. This pathway is pivotal for the development of newer antitubercular agents . The compound acts as a dual inhibitor on both dehydroquinase and shikimate kinase enzymes of the shikimate pathway . This dual action would be valuable in the mycobacterial resistance scenario .
Result of Action
The molecular and cellular effects of the compound’s action result in promising activity against H37Rv strains of Mycobacterium tuberculosis . The compound exhibits a minimum inhibitory concentration (MIC) of 0.59–15.5 μg/ml . Five of the evaluated compounds exhibit MIC < 1 μg/ml . CC50 values indicate compounds are non-toxic, with selectivity indices >28 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has shown promising results in laboratory conditions against Mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
It is known that triazole compounds can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and properties of the triazole compound .
Cellular Effects
Some triazole compounds have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It is suggested that triazole compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Méthodes De Préparation
The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydrazine derivatives to form the triazole ring, followed by hydroxylation to introduce the hydroxyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .
Comparaison Avec Des Composés Similaires
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can be compared with other triazole-containing compounds, such as:
1-(1H-1,2,4-triazol-3-yl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4H-1,2,4-triazol-3-yl)cyclohexanol: Similar structure but with a cyclohexane ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring attached to a benzene ring with a carboxylic acid group. The uniqueness of this compound lies in its specific ring structure and the presence of both a triazole ring and a hydroxyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCYGAONCHDJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2423501.png)




![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)


![3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2423516.png)

![N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2423518.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2423519.png)
